1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole
Description
This heterocyclic compound features a 1,3-benzodiazole core substituted with 5,6-dimethyl groups and an ethyl-linked 1,2,4-oxadiazole moiety bearing a furan-2-yl substituent. The 1,2,4-oxadiazole ring is a key pharmacophore known for its metabolic stability and hydrogen-bonding capacity, while the furan group enhances π-π stacking interactions in biological systems . Structural elucidation of such compounds typically employs techniques like NMR, mass spectrometry, and X-ray crystallography, with refinement often relying on software such as SHELX .
Properties
IUPAC Name |
3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-8-13-14(9-12(11)2)21(10-18-13)6-5-16-19-17(23-20-16)15-4-3-7-22-15/h3-4,7-10H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLWPFYBKZYMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized using a stepwise method:
Formation of the Furan-2-yl-1,2,4-oxadiazole unit: : Condensation reaction between furan-2-carbohydrazide and an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the oxadiazole unit to the benzodiazole scaffold: : Reaction between the oxadiazole unit and 5,6-dimethyl-1H-1,3-benzodiazole using a suitable linker, such as an alkyl halide, under conditions like heating or catalysis with a base.
Industrial production methods: Industrial synthesis of this compound might involve:
Scalability: : Employing flow chemistry techniques for high throughput.
Optimized reaction conditions: : Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of reactions it undergoes: 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole undergoes various reactions:
Oxidation: : Transforming functional groups such as hydroxyl to ketone.
Reduction: : Converting nitro groups to amines.
Substitution: : Nucleophilic substitution at specific positions in the benzodiazole ring.
Cyclization: : Formation of new ring structures via intramolecular reactions.
Common reagents and conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines.
Major products formed
Oxidized derivatives with ketone functionalities.
Reduced derivatives with amine functionalities.
Substituted benzodiazole derivatives with varied functional groups.
Scientific Research Applications
1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole is used in various scientific fields:
Chemistry: : As an intermediate in organic synthesis and materials science.
Biology: : In biochemical assays as a probe or ligand.
Medicine: : Potential therapeutic applications in cancer, neurology, and infectious diseases.
Industry: : As a building block in the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The compound exerts its effects via:
Molecular targets: : Binding to specific receptors or enzymes.
Pathways: : Modulating cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis with structurally related oxadiazole derivatives reveals critical distinctions:
Key Findings :
Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,3,4-oxadiazoles, which are prone to ring-opening reactions . This difference could enhance bioavailability in drug design.
The 5,6-dimethylbenzodiazole core likely reduces rotational freedom, enhancing binding affinity compared to flexible diphenylpropyl chains.
Synthesis Complexity : The target compound’s synthesis is hypothesized to involve fewer steps (e.g., cyclization of amidoximes) than the multi-step functionalization required for azabicyclo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
